2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-chloro-6-hydroxy-2-methyl-5-(propan-2-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-chloro-6-hydroxy-2-methyl-5-(propan-2-yl)phenyl]acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-chloro-6-hydroxy-2-methyl-5-(propan-2-yl)phenyl]acetamide typically involves multiple steps One common method includes the cyclization of appropriate hydrazine derivatives with isothiocyanates to form the triazole ringThe final step involves the coupling of the triazole derivative with the acetamide moiety under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-chloro-6-hydroxy-2-methyl-5-(propan-2-yl)phenyl]acetamide undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and hydroxyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-chloro-6-hydroxy-2-methyl-5-(propan-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-chloro-6-hydroxy-2-methyl-5-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The triazole ring is known to bind to metal ions and enzymes, inhibiting their activity. This compound may also interfere with cellular pathways by binding to DNA or proteins, leading to the disruption of normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Known for its xanthine oxidase inhibitory activity.
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Used in various organic synthesis reactions.
Uniqueness
What sets 2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-chloro-6-hydroxy-2-methyl-5-(propan-2-yl)phenyl]acetamide apart is its unique combination of functional groups, which confer a wide range of reactivity and potential biological activities. The presence of both triazole and acetamide moieties allows for diverse interactions with biological targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C22H25ClN4O2S |
---|---|
Molecular Weight |
445.0 g/mol |
IUPAC Name |
2-[(4-benzyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-hydroxy-6-methyl-3-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C22H25ClN4O2S/c1-13(2)17-10-18(23)14(3)20(21(17)29)24-19(28)12-30-22-26-25-15(4)27(22)11-16-8-6-5-7-9-16/h5-10,13,29H,11-12H2,1-4H3,(H,24,28) |
InChI Key |
QLJLNAUVUQHZOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1NC(=O)CSC2=NN=C(N2CC3=CC=CC=C3)C)O)C(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.